molecular formula C8H7F3O2 B12835191 2,2,2-Trifluoro-1-phenylethane-1,1-diol

2,2,2-Trifluoro-1-phenylethane-1,1-diol

Cat. No.: B12835191
M. Wt: 192.13 g/mol
InChI Key: APDULARNYREANX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-phenylethane-1,1-diol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-phenylethane-1,1-diol typically involves the reduction of 2,2,2-trifluoroacetophenone. One common method includes the use of potassium carbonate (K2CO3) and copper acetate (Cu(OAc)2) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere . The reaction is carried out in Schlenk tubes for 24 hours, followed by extraction and purification processes.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-phenylethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.

    Reduction: Production of 2,2,2-trifluoro-1-phenylethanol.

    Substitution: Various substituted phenylethane derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-phenylethane-1,1-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical effects .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-phenylethane-1,1-diol is unique due to its combination of a trifluoromethyl group and a phenyl group attached to a diol structure. This unique combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-phenylethane-1,1-diol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H

InChI Key

APDULARNYREANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(O)O

Origin of Product

United States

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